![molecular formula C13H17NO3 B1372601 3-[2-(Morpholin-4-yl)phenyl]propanoic acid CAS No. 933736-96-0](/img/structure/B1372601.png)
3-[2-(Morpholin-4-yl)phenyl]propanoic acid
Übersicht
Beschreibung
3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a chemical compound with the molecular formula C13H17NO3. It is a derivative of phenylalanine and contains a morpholine ring. This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and anticonvulsant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid typically involves the reaction of 2-bromo-3-(morpholin-4-yl)propionic acid esters with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Morpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in substituted aromatic compounds, such as nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(Morpholin-4-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antitumor properties.
Medicine: Explored for its anticonvulsant effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and neurotransmission. The exact molecular targets and pathways are still under investigation, but it is known to interact with various signaling molecules and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(morpholin-4-yl)propanoic acid: Another compound containing a morpholine ring, known for its pharmacological actions.
3-[4-(Morpholin-4-yl)phenyl]propanoic acid: A closely related compound with similar structural features.
Uniqueness
3-[2-(Morpholin-4-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct biological activities and chemical reactivity. Its combination of a morpholine ring and a phenylpropanoic acid moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJPWNIWHQPMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282306 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-96-0 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933736-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


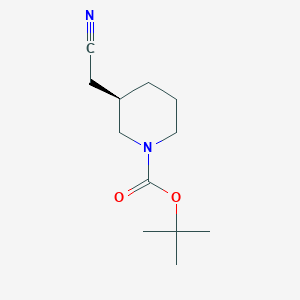
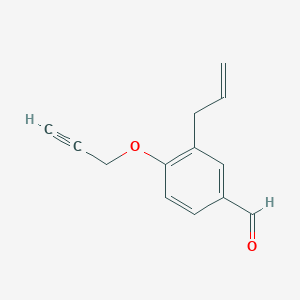
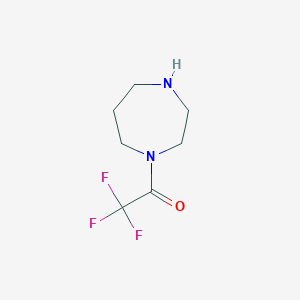
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)

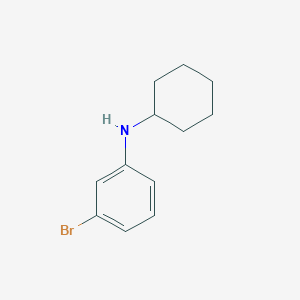
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
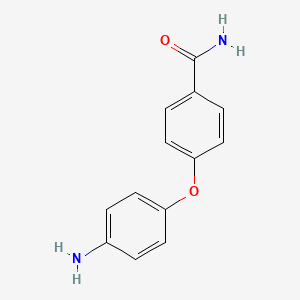
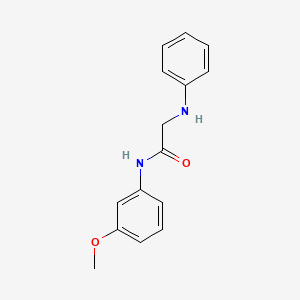
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)

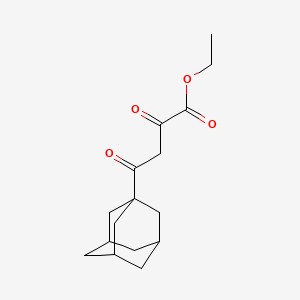
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)
